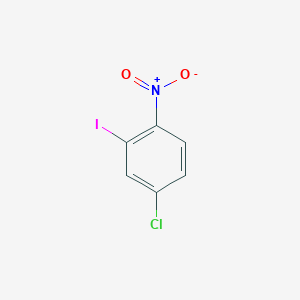

4-Chloro-2-iodo-1-nitrobenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 1,2-Dichloro-4-nitrobenzene, involves chlorination processes in the presence of chlorinating agents and sulfuric acid under controlled conditions to achieve high yields (Zhang Wei-guang, 2009). This methodology could potentially be adapted for the synthesis of 4-Chloro-2-iodo-1-nitrobenzene by adjusting the substitution pattern through appropriate choice of starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure and interactions in similar chloro-nitrobenzene compounds have been studied using crystallography and computational methods. For instance, the crystal structure of 1-chloro-2-nitrobenzene exhibits molecules linked by N—O⋯Cl halogen bonds and aromatic π–π stacking, indicating potential similarities in the structural dynamics of 4-Chloro-2-iodo-1-nitrobenzene (Mossakowska & Wójcik, 2007).

Chemical Reactions and Properties

The presence of both a nitro and halogen groups in compounds like 4-Chloro-2-iodo-1-nitrobenzene contributes to a variety of chemical reactions. For example, chloronitrobenzenes can undergo reactions involving the nitro group, such as reductions or nucleophilic substitutions, depending on the reaction conditions and the presence of catalytic agents (Corbett, Chipko, & Baden, 1978).

Aplicaciones Científicas De Investigación

Nanowire Construction on Graphite : A study by (Jiang, Wang, & Deng, 2007) explored the formation of 1-iodo-4-nitrobenzene nanowires on graphite surfaces. This demonstrates potential applications in nanotechnology and materials science.

Substrate Model in Enzymatic Reactions : Research by (van der Aar et al., 1997) investigated the glutathione S-transferase 4-4-catalyzed GSH conjugation of 4-substituted 1-chloro-2-nitrobenzenes. This offers insights into biochemical pathways and drug metabolism.

Chemical Reactions with Sodium Glycolate and Sodium Glycerolate : A study conducted by (Blanksma & Fohr, 2010) showed that 1-chloro-2-cyano-4-nitrobenzene reacts with sodium glycolate and sodium glycerolate, indicating potential for specific chemical synthesis processes.

Microbial Degradation : (Shah, 2014) focused on the microbial degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans, showing applications in bioremediation and environmental science.

Electrochemical Sensing : A study by (Kingsford et al., 2018) developed a sensitive electrochemical sensor for 1-chloro-4-nitrobenzene using β-cyclodextrin/carbon nanohorn nanohybrids. This has implications in environmental monitoring and safety.

Electrochemical Determination of Nitrobenzene : Research by (Vinoth, Rajaitha, & Pandikumar, 2020) discussed the use of zinc stannate incorporated graphitic carbon nitride nanocomposite for sensitive electrochemical determination of nitrobenzene, relevant for environmental analysis.

Safety and Hazards

Mecanismo De Acción

Target of Action

As a benzene derivative, it may interact with various biological molecules, including proteins and dna, through electrophilic aromatic substitution .

Mode of Action

The mode of action of 4-Chloro-2-iodo-1-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Its distribution within the body, metabolism, and excretion would depend on its chemical properties and the body’s detoxification mechanisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-iodo-1-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . It should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Propiedades

IUPAC Name |

4-chloro-2-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLJSDATRAVVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465548 | |

| Record name | 4-chloro-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodo-1-nitrobenzene | |

CAS RN |

160938-18-1 | |

| Record name | 4-chloro-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-iodo-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

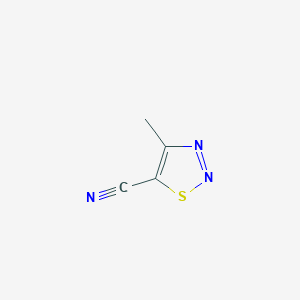

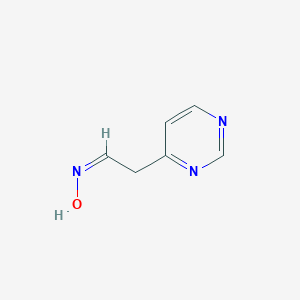

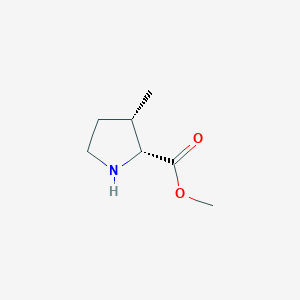

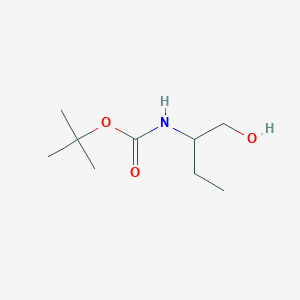

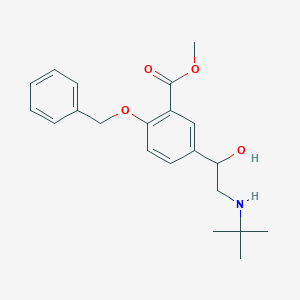

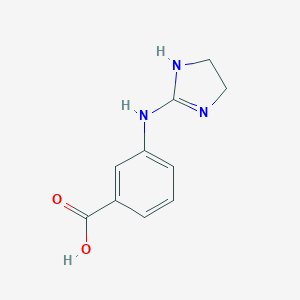

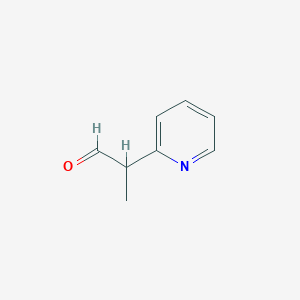

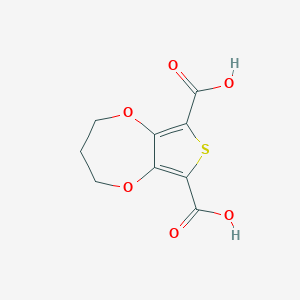

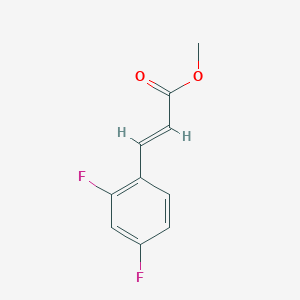

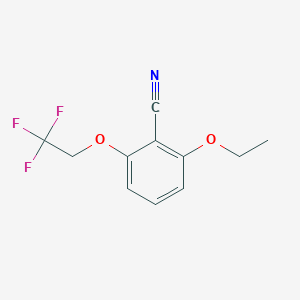

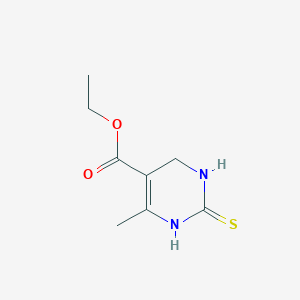

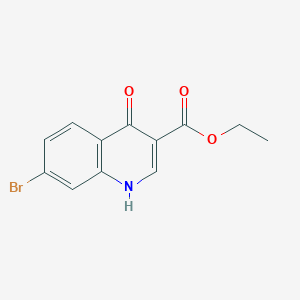

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.